molecular formula C10H9NO4 B8728043 Methyl 2-(4-nitrophenyl)acrylate

Methyl 2-(4-nitrophenyl)acrylate

Cat. No.: B8728043
M. Wt: 207.18 g/mol
InChI Key: UWTCMGKGFSXLRK-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)acrylate is an α,β-unsaturated ester characterized by a nitro-substituted phenyl group at the β-position. This compound serves as a versatile intermediate in organic synthesis, particularly in Michael additions, cycloadditions, and polymer chemistry. The electron-withdrawing nitro group enhances the electrophilicity of the α-carbon, facilitating nucleophilic attacks. Its structural features and reactivity have spurred the development of derivatives with modified substituents, enabling tailored applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 2-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H9NO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-6H,1H2,2H3

InChI Key

UWTCMGKGFSXLRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Methyl 3-(4-Nitrophenyl)-2-[(Phenylsulfonyl)Methyl]acrylate (3d)
  • Structure : Incorporates a phenylsulfonyl group at the α-position, leading to Z/E isomerism (79:21 ratio).
  • Synthesis : Achieved 83% yield via sulfonylation, with spectroscopic confirmation (¹H-NMR: δ = 8.24 ppm for aromatic protons; ESI-HRMS: 384.0518 [M+Na]⁺) .
(Z)-Methyl 2-Acetamido-3-(4-Nitrophenyl)acrylate
  • Structure : Features an acetamido group at the α-position, stabilizing the Z-isomer (CAS: 105962-57-0).
  • Molecular Data : Molecular formula C₁₂H₁₂N₂O₅ (MW: 264.238 g/mol).
  • Application : The acetamido group may enhance biological activity, though specific studies are pending .
Trifluoromethyl Derivatives (E/Z-3h)
  • Structure : Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)acrylate exists as E/Z isomers , with the E-isomer dominant (m.p. <44°C vs. Z-isomer: 120–121°C).
  • Synthesis : Prepared via palladium-catalyzed coupling (1,4-dioxane, 2 hr), yielding mixtures separable by chromatography.
  • Reactivity : The trifluoromethyl group strongly withdraws electrons, increasing α-carbon electrophilicity compared to the nitro group alone .

Halogen-Substituted Analogues

Methyl 2-(4-Chloro-3,5-Dinitrophenyl)acrylate
  • Structure : Contains chloro and dinitro substituents, intensifying electron withdrawal.
  • Crystallography : Reported in Acta Crystallographica, with precise bond angles and lengths confirming planar geometry .
  • Stability : Enhanced stability due to steric and electronic effects, though reduced solubility in polar solvents.
Ethyl 2-(4-Chloro-2-Nitrophenyl)acetate
  • Structure : Ethyl ester with chloro and nitro groups (CAS: 108274-38-0; MW: 243.64 g/mol).
Pyrazolo[4,3-b]pyridine Acrylates
  • Structure : Methyl 2-[(acetyloxy)(4-iodo-5-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl]acrylate (e.g., MW: 533.1 g/mol).
  • Synthesis : High yields (93–94%) via copper-mediated reactions, with full spectroscopic characterization.
  • Application : Iodo and pyrazole groups enable cross-coupling reactions, expanding utility in drug discovery .
1,3,4-Thiadiazole Derivatives
  • Structure: Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide, featuring thiadiazole cores.
  • Bioactivity : Four derivatives showed superior antimicrobial activity against E. coli and C. albicans, highlighting the role of the nitro group in enhancing bioactivity .

Metal Complexes and Multi-Functional Adducts

Methyl 2-((4-Cyanophenyl)(Hydroxy)Methyl)acrylate Metal Complexes
  • Structure: Cyanophenyl and hydroxymethyl substituents enable chelation with metals (e.g., Cu²⁺, Zn²⁺).
  • Application: Demonstrated antioxidant and antimicrobial properties, suggesting nitro-to-cyano substitution broadens biological functionality .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(4-nitrophenyl)acrylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis often involves esterification or condensation reactions. For example, highlights the use of nitroaryl precursors (e.g., 4-nitrophenylacetic acid derivatives) with methyl acrylate under acidic or catalytic conditions. To optimize yield:

  • Use catalysts like phosphorus pentoxide (P₂O₅) in xylene, which improved yields to ~62% in analogous syntheses .
  • Control stoichiometric ratios (e.g., 1:1.2 molar ratio of nitroaryl precursor to acrylate) to minimize side products.
  • Monitor reaction progress via TLC or HPLC, as nitro groups may induce side reactions like polymerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Look for signals at δ ~6.5–8.5 ppm (aromatic protons) and δ ~165–170 ppm (ester carbonyl). and report distinct acrylate doublet peaks (J = 16 Hz for E/Z isomers) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error; e.g., shows a match at 319.0125 vs. calculated 319.0116 .
  • IR : Validate ester C=O stretches at ~1720 cm⁻¹ and nitro group absorption near 1520 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental vs. theoretical reactivity data for this compound?

Methodological Answer: Discrepancies often arise in reaction pathways (e.g., electrophilic vs. radical mechanisms). To address this:

  • Perform DFT calculations (e.g., Gaussian 09) to model transition states and compare activation energies. emphasizes using computational tools to predict regioselectivity in nitrophenyl acrylate reactions .
  • Validate with kinetic isotope effects (KIEs) or substituent-dependent reactivity studies. For example, electron-withdrawing nitro groups may favor nucleophilic attack at the β-position of the acrylate .

Q. What strategies mitigate challenges in stereochemical analysis of (E)/(Z)-isomers in this compound derivatives?

Methodological Answer:

  • Use NOESY NMR to distinguish E/Z configurations. demonstrates coupling constants (J = 8–16 Hz) and nuclear Overhauser effects between acrylate protons and aromatic groups .
  • Employ chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases (hexane:isopropanol) to separate enantiomers .
  • Compare experimental optical rotation with computed values (via TD-DFT) for absolute configuration assignment .

Q. How can researchers design experiments to evaluate the biological activity of this compound in anticancer or antimicrobial studies?

Methodological Answer:

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. suggests nitroaryl acrylates exhibit activity via ROS generation .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing nitro with cyano groups) to assess pharmacophore requirements .
  • Mechanistic studies : Use flow cytometry to evaluate apoptosis induction or Western blotting to probe kinase inhibition pathways .

Data Interpretation & Optimization

Q. How should researchers address discrepancies between theoretical and experimental melting points or solubility data for this compound?

Methodological Answer:

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points .
  • Solubility testing : Use Hansen solubility parameters (HSPs) to select optimal solvents. For example, notes solubility in DMSO and chloroform but limited aqueous solubility .
  • Compare with PubChem/NIST data ( ) to validate purity and crystallinity .

Q. What methodologies optimize the scalability of this compound synthesis while maintaining regiochemical control?

Methodological Answer:

  • Adopt flow chemistry to enhance heat/mass transfer, reducing side reactions (e.g., polymerization) .
  • Use microwave-assisted synthesis for faster reaction times (e.g., 30 min at 100°C vs. 24 hrs conventional) .
  • Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of nitro group stability .

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